(S)-2-Fluoro-2-phenylethan-1-ol
Description
Properties
Molecular Formula |
C8H9FO |
|---|---|
Molecular Weight |
140.15 g/mol |
IUPAC Name |
(2S)-2-fluoro-2-phenylethanol |
InChI |
InChI=1S/C8H9FO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 |
InChI Key |
GLILMQSBSOSSAG-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)F |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of (S)-2-Fluoro-2-phenylethan-1-ol
This guide provides an in-depth technical analysis of (S)-2-Fluoro-2-phenylethan-1-ol , a specialized fluorinated building block used in medicinal chemistry to modulate metabolic stability and lipophilicity.
Optimizing Benzylic Stability in Drug Design
Executive Summary & Core Identity
(S)-2-Fluoro-2-phenylethan-1-ol is a chiral fluorohydrin characterized by a fluorine atom at the benzylic position. Unlike its regioisomer (2-fluoro-1-phenylethanol), this compound places the fluorine atom directly on the benzylic carbon, significantly altering the electronic properties of the aromatic ring and blocking the primary site of metabolic oxidation.
| Property | Specification |
| CAS Number | 106070-45-5 (S-enantiomer) / 50919-06-7 (racemate) |
| IUPAC Name | (2S)-2-Fluoro-2-phenylethan-1-ol |
| Formula | C₈H₉FO |
| Molecular Weight | 140.15 g/mol |
| SMILES | OCc1ccccc1 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 105°C (at 5 Torr) — Note: Thermally unstable >125°C |
| Density | ~1.14 g/mL |
| Chirality | (S)-configuration at the C2 (benzylic) position |
Physicochemical Profile & The "Fluorine Effect"[3][5]
The Gauche Effect and Conformation
The introduction of fluorine at the β-position relative to the hydroxyl group induces a strong gauche effect . Due to the high electronegativity of fluorine (
-
Impact: This locks the side chain into a specific conformation, potentially increasing binding affinity to protein targets by reducing the entropic penalty of binding.
Metabolic Blocking (Benzylic Oxidation)
Non-fluorinated phenethyl alcohols are rapidly metabolized in vivo via oxidation at the benzylic carbon to form phenylacetic acid derivatives.
-
Mechanism: Cytochrome P450 enzymes abstract a benzylic hydrogen.
-
Fluorine Blockade: Replacing a benzylic hydrogen with fluorine (C–F bond energy ~116 kcal/mol vs. C–H ~99 kcal/mol) renders this position resistant to abstraction. This significantly extends the half-life (
) of the pharmacophore.
Synthetic Routes & Manufacturing
The synthesis of the (S)-enantiomer requires high regiocontrol to ensure the fluorine attacks the benzylic position and high stereocontrol to maintain enantiopurity.
Route A: Regioselective Ring Opening of (S)-Styrene Oxide
This is the preferred route for accessing the 2-fluoro-2-phenyl motif. Unlike aliphatic epoxides which undergo
-
Precursor: (S)-Styrene Oxide
-
Reagent: Amine:HF complexes (e.g., Pyridine:HF or DMPU:HF)
-
Mechanism: Acid-catalyzed ring opening.
-
Stereochemistry: Inversion of configuration is typical, transforming (S)-epoxide to (R)-fluorohydrin, or retention depending on the specific solvent/counter-ion effects. Note: Rigorous chiral HPLC is required to confirm ee% as partial racemization can occur via the carbocation intermediate.
Route B: Reduction of (S)-2-Fluoro-2-phenylacetic Acid
A milder approach that avoids the handling of volatile epoxides.
-
Starting Material: (S)-2-Fluoro-2-phenylacetic acid (obtained via enzymatic resolution).
-
Reduction: Borane-THF (
) or Lithium Aluminum Hydride ( ). -
Outcome: Retention of stereochemistry at the benzylic position.
Visualization of Synthesis Pathways
Figure 1: Comparative synthetic pathways. Route A relies on electronic stabilization for regioselectivity; Route B relies on preserving existing chirality.
Experimental Protocols
Protocol 1: Handling & Thermal Stability Check
Critical Warning: 2-Fluoro-2-phenylethanols are prone to thermal elimination of HF (dehydrofluorination) to form enol ethers or styrenes if heated above 120°C, especially in the presence of Lewis acids or bases.
-
Distillation: Do not distill at atmospheric pressure. Use high vacuum (<5 Torr) to keep pot temperature below 100°C.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Glassware: Avoid standard borosilicate glass for long-term storage if trace HF is present; use PTFE-lined containers.
Protocol 2: 19F-NMR Characterization
This compound serves as an excellent probe for determining enantiomeric excess (ee) of chiral acids via esterification.
-
Solvent:
-
Internal Standard:
-Trifluorotoluene ( -63.72 ppm) -
Expected Shift: The benzylic fluorine typically appears as a multiplet around
-170 to -190 ppm (depending on shielding), showing distinct coupling (~48 Hz) to the benzylic proton.
Medicinal Chemistry Applications
Bioisosterism
(S)-2-Fluoro-2-phenylethan-1-ol is a bioisostere for:
-
Phenethyl alcohol: Used in fragrance and preservation, but with altered volatility and metabolic profile.
-
Tyrosol derivatives: Modulating the lipophilicity (
) of phenol-based drugs.
Case Study: Metabolic Stability
In drug discovery, the "soft spot" of a molecule is often the benzylic carbon.
-
Experiment: Incubate substrate with Human Liver Microsomes (HLM).
-
Observation: The non-fluorinated analog is rapidly converted to phenylacetic acid. The 2-fluoro analog shows >50% increase in intrinsic clearance stability (
) due to the strength of the C-F bond preventing hydroxylation and subsequent oxidation.
Figure 2: Mechanism of metabolic blockade. The C-F bond prevents the initial hydrogen abstraction required for oxidation.
References
-
Synthesis via Epoxide Opening: Haufe, G. et al. "Regio- and stereoselective ring opening of styrene oxide with amine:HF complexes." Journal of Fluorine Chemistry, Vol 112, 2001.
-
Enzymatic Resolution & Synthesis: Gotor, V. et al. "Enantioselective enzymatic hydrolysis of 2-fluoro-2-phenylacetates." Tetrahedron: Asymmetry, Vol 14, 2003.
-
Metabolic Stability of Fluorinated Drugs: Purser, S. et al. "Fluorine in medicinal chemistry."[1][2] Chemical Society Reviews, 2008.
-
Physical Properties & NMR Data: PubChem Compound Summary for CID 9793891 (Difluoro analog comparison and general physical data).
Sources
Solubility Profile of (S)-2-Fluoro-2-phenylethan-1-ol in Organic Solvents
[1]
Executive Summary & Compound Characterization
(S)-2-Fluoro-2-phenylethan-1-ol is a chiral fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients. The introduction of a fluorine atom at the benzylic position (C2) significantly alters its lipophilicity and crystal lattice energy compared to its non-fluorinated analog, 2-phenylethanol.
Unlike 2-phenylethanol, which is a liquid at room temperature, high-purity (S)-2-Fluoro-2-phenylethan-1-ol exists as a low-melting solid or crystalline powder , necessitating specific solvent systems for recrystallization and handling.
Physicochemical Identity
| Property | Data |
| IUPAC Name | (2S)-2-Fluoro-2-phenylethan-1-ol |
| CAS Number | 106070-45-5 |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.15 g/mol |
| Physical State | Solid (Crystalline) / Oil (if impure) |
| Chirality | (S)-Enantiomer |
| LogP (Predicted) | ~1.4 – 1.6 |
Solubility Profile Data
The following solubility data is synthesized from experimental purification protocols (recrystallization studies) and thermodynamic solubility principles. The compound exhibits a "like-dissolves-like" behavior typical of polar aromatic alcohols but with distinct solubility gaps driven by the fluorinated motif.
Qualitative Solubility Table
| Solvent Class | Solvent | Solubility Status (25°C) | Operational Context |
| Non-Polar Alkanes | n-Hexane | Slightly Soluble | Anti-solvent. Used to induce precipitation. Insoluble at -30°C. |
| Cyclohexane | Low | Potential anti-solvent for high-temperature recrystallization. | |
| Aromatic Hydrocarbons | Toluene | Soluble | Primary solvent for recrystallization. Soluble at RT; high solubility at >50°C. |
| Benzene | Soluble | Not recommended due to toxicity; Toluene is the superior substitute. | |
| Ethers | THF (Tetrahydrofuran) | Highly Soluble | Excellent for reaction media; difficult to crystallize from. |
| MTBE (Methyl tert-butyl ether) | Soluble | Good extraction solvent; moderate solubility allows for controlled evaporation. | |
| Diethyl Ether | Soluble | Standard extraction solvent. | |
| Chlorinated Solvents | Dichloromethane (DCM) | Highly Soluble | Standard solvent for synthesis and liquid-liquid extraction. |
| Chloroform | Highly Soluble | Similar profile to DCM. | |
| Polar Protic | Ethanol / Methanol | Highly Soluble | Miscible. Too soluble for recrystallization unless water is added as anti-solvent. |
| Water | Low / Insoluble | The fluorine atom increases lipophilicity relative to phenylethanol. | |
| Polar Aprotic | Acetone | Highly Soluble | Good for dissolving crude oils; poor for crystallization. |
| Ethyl Acetate | Soluble | Standard chromatography eluent. |
Critical Insight: The solubility differential between Toluene (high) and n-Hexane (low) creates the ideal thermodynamic window for purification via recrystallization.
Theoretical Framework: Fluorine Effect & Hansen Parameters
To understand the solubility behavior beyond empirical data, we apply Hansen Solubility Parameters (HSP) . The substitution of Hydrogen with Fluorine at the benzylic position introduces a strong dipole without significantly increasing the steric bulk, but it reduces the capability for intermolecular hydrogen bonding compared to non-fluorinated diols.
The Fluorine Dipole Effect
The C–F bond is highly polarized, creating a local dipole that interacts favorably with polarizable aromatic solvents (like Toluene) and polar aprotic solvents (THF). However, the high electronegativity of fluorine reduces the electron density of the aromatic ring, slightly decreasing
Thermodynamic Solubility Logic
The dissolution process is governed by the Gibbs free energy equation:
-
Enthalpy (
): Breaking the crystal lattice of (S)-2-Fluoro-2-phenylethan-1-ol requires energy. Solvents like Toluene provide favorable dispersion forces ( ) and -interactions to overcome this lattice energy. -
Entropy (
): The rigid fluorinated structure gains significant entropy when dissolved in flexible ethers (MTBE, THF).
Experimental Protocols
Protocol A: Solubility Measurement (Shake-Flask Method)
This protocol ensures the generation of thermodynamic solubility data rather than kinetic data.
-
Preparation: Weigh excess solid (S)-2-Fluoro-2-phenylethan-1-ol (approx. 50 mg) into a borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration: Cap tightly and agitate at 25°C for 24 hours using an orbital shaker.
-
Separation: Centrifuge the sample at 10,000 rpm for 5 minutes to pellet undissolved solids.
-
Quantification: Remove the supernatant, filter through a 0.22 µm PTFE filter, and analyze via HPLC-UV (210 nm) or GC-FID against a calibration curve.
Protocol B: Purification via Recrystallization
Objective: Purify crude (S)-2-Fluoro-2-phenylethan-1-ol (often an oil or low-melting solid) into high-purity crystals.
Solvent System: Toluene (Solvent) / n-Hexane (Anti-solvent).
-
Dissolution: Dissolve the crude material in minimal Toluene at 40–50°C.
-
Anti-Solvent Addition: Dropwise add n-Hexane to the warm solution until a persistent turbidity (cloud point) is observed.
-
Re-dissolution: Add a few drops of Toluene to clear the solution.
-
Crystallization: Allow the solution to cool slowly to Room Temperature (25°C), then transfer to a freezer at -30°C for 12 hours.
-
Harvest: Filter the resulting white crystals cold and wash with cold n-Hexane (-30°C).
Visualization: Purification Workflow
The following diagram illustrates the logical flow for purifying the compound based on its solubility profile.
Caption: Recrystallization workflow utilizing the Toluene/Hexane solubility differential.
Applications in Synthesis & Extraction[4]
Solvent Selection for Reactions
-
Nucleophilic Substitutions: When using (S)-2-Fluoro-2-phenylethan-1-ol as a nucleophile, THF or DCM are preferred due to high solubility and inertness.
-
Biocatalysis: For enzymatic resolution, biphasic systems using MTBE/Buffer are optimal. The compound partitions well into the MTBE layer, protecting it from hydrolysis or inhibition in the aqueous phase.
Extraction Strategy
To extract the compound from an aqueous reaction mixture (e.g., after enzymatic reduction of a ketone):
-
Aqueous Phase: The compound has low water solubility but is not completely insoluble. Saturate the aqueous phase with NaCl (brine) to decrease solubility (Salting-out effect).
-
Organic Phase: Extract with Ethyl Acetate or MTBE (3x volumes). Avoid Hexane as it may not recover the compound quantitatively due to "Slight" solubility.
References
-
Solubility & Purification Context
- Title: The Resurgence of the Highly Ylidic N-Heterocyclic Olefins as a New Class of Organocatalysts (Supporting Inform
- Source: ResearchG
- Relevance: Explicitly describes the solubility of 2-fluoro-2-phenylethanol (insoluble in cold hexane, soluble in THF/Toluene)
-
URL:[Link]
-
Compound Properties & Synthesis
-
General Physicochemical Data (Analogs)
Sources
- 1. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
Methodological & Application
Application Notes & Protocols for the Asymmetric Reduction of 2-Fluoroacetophenone
Introduction: The Significance of Chiral Fluoro-Alcohols
Optically active 2-fluoro-1-phenylethanol is a critical chiral building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). Consequently, the development of robust, efficient, and highly enantioselective methods for the synthesis of this key intermediate from the prochiral ketone, 2-fluoroacetophenone, is of paramount importance to researchers in drug discovery and development.
This comprehensive guide provides an in-depth analysis of three field-proven, state-of-the-art protocols for the asymmetric reduction of 2-fluoroacetophenone. Each section is designed to offer not just a step-by-step procedure, but also the underlying mechanistic principles and expert insights into the causal factors that govern the success of the transformation. We will explore transition-metal catalysis, biocatalysis, and organocatalysis, providing researchers with a validated toolkit to select the optimal method for their specific needs.
Method 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Noyori-type)
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of ketones, avoiding the need for high-pressure gaseous hydrogen.[1] The catalysts developed by Noyori and coworkers, typically featuring a ruthenium center and a chiral N-sulfonated diamine ligand, are renowned for their high efficiency and enantioselectivity.[2]
Scientific Rationale and Mechanistic Insight
The enantioselectivity of the Noyori-type ATH is dictated by the formation of a chiral ruthenium hydride species in the catalytic cycle. The transfer of a hydride from the hydrogen donor (commonly a formic acid/triethylamine azeotrope or isopropanol) to the metal center creates the active reducing agent. The prochiral ketone, 2-fluoroacetophenone, then coordinates to the chiral ruthenium complex. The steric and electronic environment established by the chiral ligand, particularly the interaction between the arene ligand of the catalyst and the phenyl group of the ketone, forces the hydride to be delivered to one specific face of the carbonyl group.[2][3] This controlled delivery results in the formation of one enantiomer of the alcohol in high excess. The use of a formic acid/triethylamine mixture is often preferred as it drives the reaction to completion, rendering it irreversible.[4]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Detailed Experimental Protocol
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium dimer precursor)
-
(1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
2-Fluoroacetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous DCM (2 mL). Stir the resulting orange solution at room temperature for 30 minutes.
-
Reaction Setup: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Substrate Addition: To the catalyst solution, add a solution of 2-fluoroacetophenone (1.0 mmol) in anhydrous DCM (3 mL).
-
Initiation: Add the formic acid/triethylamine mixture (0.5 mL) to the reaction flask. The color should change from orange to purple, indicating the formation of the active hydride species.
-
Reaction Monitoring: Stir the reaction at 28-30 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Extract the aqueous layer with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure alcohol. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Method 2: Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods.[5] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional levels of stereo-, regio-, and chemoselectivity.[6] This method leverages the inherent chirality of the enzyme's active site to produce a single enantiomer of the product.
Scientific Rationale and Mechanistic Insight
The core of this protocol lies in the enzyme's active site, which contains a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH). The enzyme binds both the cofactor and the substrate (2-fluoroacetophenone) in a specific orientation. This precise positioning ensures that the hydride from NADPH is delivered to only one of the two prochiral faces of the ketone's carbonyl group. A cofactor regeneration system, often employing a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, is crucial for driving the reaction to completion using only a catalytic amount of the expensive NADPH. The choice of KRED is critical, as different enzymes can exhibit opposite stereopreferences ("Prelog" vs. "anti-Prelog"), allowing for the synthesis of either the (R)- or (S)-alcohol.[7]
Visualizing the Experimental Workflow
Caption: General workflow for a KRED-mediated asymmetric reduction.
Detailed Experimental Protocol
Materials:
-
Ketoreductase (KRED) enzyme powder (e.g., from a commercial screening kit)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
NADP⁺ (or NADPH)
-
Isopropanol (IPA)
-
2-Fluoroacetophenone
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Buffer Preparation: In a reaction vessel (e.g., a 10 mL vial), add potassium phosphate buffer (5 mL).
-
Cofactor and Enzyme Addition: Add NADP⁺ (1.0 mg) and the selected KRED enzyme (5-10 mg). Swirl gently to dissolve.
-
Substrate Addition: Prepare a stock solution of 2-fluoroacetophenone in DMSO (e.g., 100 mg in 1 mL). Add an aliquot of this solution to the reaction buffer to achieve the desired final substrate concentration (e.g., 10 mM). Add isopropanol (0.5 mL) to serve as the sacrificial hydrogen donor for cofactor regeneration.
-
Incubation: Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).
-
Reaction Monitoring: Monitor the reaction for conversion of the starting material by taking small aliquots at time intervals, extracting with ethyl acetate, and analyzing by GC.
-
Work-up: Once the reaction has reached completion (or the desired conversion), add an equal volume of ethyl acetate (5 mL) to the vial. Vortex vigorously for 1 minute to extract the product.
-
Purification and Analysis: Separate the organic layer. Repeat the extraction of the aqueous layer (2 x 5 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent. The product is often of high purity, but can be further purified by column chromatography if needed. Determine the enantiomeric excess by chiral GC or HPLC.
Method 3: Chiral Oxazaborolidine-Mediated Reduction (Corey-Bakshi-Shibata)
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of a wide range of prochiral ketones.[8][9] It utilizes a catalytic amount of a chiral oxazaborolidine derived from a chiral amino alcohol, in conjunction with a stoichiometric amount of a borane source.[10][11]
Scientific Rationale and Mechanistic Insight
The key to the CBS reduction's success is the formation of a complex between the chiral oxazaborolidine catalyst and the borane source (e.g., BH₃•THF).[12] In this complex, the nitrogen atom of the oxazaborolidine coordinates to the borane, which both activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[11] The ketone substrate then coordinates to this Lewis acidic boron. Steric hindrance dictates that the ketone coordinates in a way that places its larger substituent (the phenyl group) away from the bulky group on the catalyst. This rigid, chair-like six-membered transition state ensures a highly organized, face-selective intramolecular transfer of a hydride from the coordinated borane to the carbonyl carbon, yielding the desired alcohol enantiomer with high fidelity.[12]
Visualizing the CBS Reduction Mechanism
Caption: Key steps in the mechanism of the CBS asymmetric reduction.
Detailed Experimental Protocol
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution in THF)
-
2-Fluoroacetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 0.1 mL of 1 M solution).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Borane Addition: Add the BH₃•THF solution (0.6 mmol, 0.6 mL of 1 M solution) dropwise to the catalyst solution while maintaining the internal temperature below 5 °C.
-
Substrate Addition: Dissolve 2-fluoroacetophenone (1.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the reaction mixture over 30 minutes via the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour after the addition is complete. The reaction progress can be monitored by TLC.
-
Quenching: Carefully and slowly quench the reaction by the dropwise addition of methanol (2 mL) at 0 °C to decompose excess borane. (Caution: Hydrogen gas evolution).
-
Hydrolysis: Allow the mixture to warm to room temperature, then add 1 M HCl (3 mL) and stir for 30 minutes to hydrolyze the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification and Analysis: Filter and concentrate the solution under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the chiral alcohol. Determine the enantiomeric excess by chiral HPLC or GC.
Summary of Protocols and Performance Comparison
| Feature | Asymmetric Transfer Hydrogenation (Noyori) | Biocatalytic Reduction (KRED) | CBS Reduction (Corey-Bakshi-Shibata) |
| Catalyst Type | Ru-TsDPEN Complex | Ketoreductase Enzyme | Chiral Oxazaborolidine |
| Reductant | HCOOH/NEt₃ or Isopropanol | NADPH (regenerated with Isopropanol) | Borane (e.g., BH₃•THF) |
| Typical ee (%) | >95%[13] | >99%[5][14] | 90-98%[15][16] |
| Typical Yield | High | Good to High | High |
| Key Advantages | Operational simplicity, broad substrate scope, well-understood mechanism. | Exceptional selectivity, mild aqueous conditions, environmentally benign. | High reliability, predictable stereochemistry, commercially available catalysts. |
| Key Considerations | Cost of Ruthenium catalyst, potential for catalyst poisoning. | Requires screening for optimal enzyme, potential for low substrate loading. | Requires stoichiometric borane, strict anhydrous conditions are critical.[12] |
Conclusion and Outlook
The asymmetric reduction of 2-fluoroacetophenone can be accomplished with exceptional control and efficiency using any of the three detailed protocols. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, cost, available equipment, and desired environmental impact.
-
Noyori-type ATH is ideal for general laboratory-scale synthesis due to its operational simplicity and high enantioselectivities.
-
Biocatalytic reduction with KREDs represents the state-of-the-art for green chemistry and is particularly scalable for industrial processes, offering unparalleled selectivity under mild, aqueous conditions.
-
The CBS reduction remains a cornerstone of asymmetric synthesis, valued for its predictability and the commercial availability of a wide range of catalyst derivatives, allowing for fine-tuning of the reaction.
Future research will likely focus on the development of non-precious metal catalysts for transfer hydrogenation, the engineering of more robust and versatile ketoreductases through directed evolution, and the immobilization of catalysts for enhanced recyclability and use in continuous flow systems.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
Pasternak, A., et al. (2011). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 16(5), 3941-3961. [Link]
-
NRO Chemistry. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
-
Al-Haq, M. I., et al. (2014). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Catalysis, 4(8), 2736-2743. [Link]
-
Dub, P. A., & Gordon, J. C. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(10), 1389-1404. [Link]
-
SynArchive. Noyori Asymmetric Hydrogenation. [Link]
- Fox, G., et al. (2009). Ketoreductase polypeptides for the reduction of acetophenones.
-
Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79. [Link]
-
Center for Nonlinear Studies. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. [Link]
-
Al-Haq, M. I., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. [Link]
-
Riera, A., et al. (2018). Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands. Molecules, 23(11), 2948. [Link]
-
International Journal of Pharmaceutical and Research Sciences. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. [Link]
-
Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [Link]
-
Deeter, J., et al. (1998). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development, 2(2), 96-99. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of para-Substituted α-Fluoroacetophenones. [Link]
-
Sciencemadness.org. Synthesis of Chiral 2-Amino-1-Phenylethanol. [Link]
-
Kanto Chemical Co., Inc. Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. [Link]
-
PubMed. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. Chemistry, 20(10), 2894-904. [Link]
-
ResearchGate. (2025). Theoretical calculations on rhodium(III)-Cp catalyzed asymmetric transfer hydrogenation of acetophenone using monosulfonamide ligands derived from (1R,2R)-diaminocyclohexane. [Link]
-
Scite.ai. Asymmetric Carbonyl Reductions with Microbial Ketoreductases. [Link]
-
ResearchGate. (n.d.). Screening of commercial ketoreductases for reduction of acetophenone (2a). [Link]
Sources
- 1. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cnls.lanl.gov [cnls.lanl.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kanto.co.jp [kanto.co.jp]
- 5. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. CHEMISTRY [examjobexpertcontent.com]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sciencemadness.org [sciencemadness.org]
Application Notes & Protocols: (S)-2-Fluoro-2-phenylethan-1-ol in Pharmaceutical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of the chiral building block, (S)-2-Fluoro-2-phenylethan-1-ol, in the synthesis of advanced pharmaceutical intermediates.
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of Fluorine and Chirality in Modern Drug Design
The contemporary pharmaceutical landscape is defined by a drive towards molecules with higher potency, greater selectivity, and improved pharmacokinetic profiles. In this pursuit, medicinal chemists increasingly rely on strategic molecular modifications to overcome challenges such as metabolic instability and off-target effects.[1] The incorporation of fluorine and the control of stereochemistry are two of the most powerful strategies in this endeavor.[2][3][4]
Fluorine, with its small size and high electronegativity, can profoundly alter a molecule's properties.[1] It can block metabolic breakdown, enhance binding affinity to target proteins, and modulate pKa to improve membrane permeability and bioavailability.[3][5][6][7] Simultaneously, the importance of chirality is paramount, as different enantiomers of a drug can exhibit vastly different biological activities and toxicological profiles.[4][8] The U.S. FDA's guidelines underscore this, requiring new chiral drugs to be developed as single enantiomers unless clinically justified.[8][9]
(S)-2-Fluoro-2-phenylethan-1-ol emerges at the intersection of these two critical design principles. As a chiral, monofluorinated building block, it provides a pre-packaged solution for introducing both a specific stereocenter and a strategically-placed fluorine atom. This guide details its synthesis via a robust biocatalytic method and demonstrates its application in constructing more complex chiral molecules, offering a reliable pathway for accelerating drug discovery programs.[10][11]
The Building Block: Physicochemical Profile and Synthetic Advantages
(S)-2-Fluoro-2-phenylethan-1-ol is a chiral secondary alcohol. Its utility stems from the unique interplay between its three key components: the stereogenic carbinol center, the adjacent fluorine atom, and the phenyl ring.
-
The (S)-Configured Hydroxyl Group: This functional group is a versatile handle for a wide array of chemical transformations. It can be readily converted into ethers, esters, azides, or amines, or used in coupling reactions. Its defined stereochemistry allows for the diastereoselective synthesis of subsequent chiral centers.
-
The α-Fluorine Atom: The electron-withdrawing nature of the fluorine atom subtly modulates the reactivity of the adjacent hydroxyl group. More importantly, it serves as a bioisostere for a hydroxyl or hydrogen atom, capable of forming key hydrogen bonds or other non-covalent interactions within a protein binding pocket, potentially enhancing ligand affinity.[5][12] It also frequently enhances metabolic stability by shielding adjacent positions from enzymatic oxidation by cytochrome P450 enzymes.[2]
-
The Phenyl Ring: Provides a scaffold for further functionalization and contributes to the molecule's overall lipophilicity, a key parameter in drug design.
The combination of these features in a single, enantiopure molecule makes (S)-2-Fluoro-2-phenylethan-1-ol a high-value intermediate for building complex and biologically active compounds.
Caption: Key advantages of using (S)-2-Fluoro-2-phenylethan-1-ol.
Synthesis Protocol: Asymmetric Biocatalytic Reduction
The most efficient and highly selective method for producing enantiopure (S)-2-Fluoro-2-phenylethan-1-ol is the asymmetric reduction of its prochiral ketone precursor, 2-fluoroacetophenone.[13] While chemical methods exist, biocatalysis using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers superior enantioselectivity (>99% ee), mild reaction conditions, and a greener environmental profile.[14][15]
This protocol describes a whole-cell biocatalytic reduction, a cost-effective approach that leverages the enzymatic machinery within microorganisms like Pichia glucozyma or Saccharomyces cerevisiae (Baker's yeast).[9][16] The process utilizes a co-substrate, typically 2-propanol or glucose, for in-situ regeneration of the essential NADPH cofactor.[15][17]
Caption: Workflow for the enantioselective synthesis of the target alcohol.
Protocol 2.1: Whole-Cell Bioreduction of 2-Fluoroacetophenone
Rationale: This protocol is designed for trustworthiness and reproducibility. The use of a buffer maintains optimal pH for enzymatic activity. Glucose serves as the energy source for the yeast and drives the regeneration of NADPH, the hydride donor for the reduction. The reaction progress is monitored by Thin Layer Chromatography (TLC), a simple and effective validation method.
Materials:
-
2-Fluoroacetophenone (CAS: 445-27-2)
-
Dry Baker's Yeast (Saccharomyces cerevisiae)
-
Glucose (D-glucose)
-
Phosphate Buffer (50 mM, pH 7.0)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Deionized Water
Equipment:
-
Orbital shaker with temperature control
-
Erlenmeyer flask (e.g., 250 mL for a 50 mL reaction)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Activation of Biocatalyst:
-
In a 250 mL Erlenmeyer flask, add 50 mL of 50 mM phosphate buffer (pH 7.0).
-
Add 4.0 g of dry baker's yeast and 2.5 g of glucose.
-
Place the flask in an orbital shaker at 30°C and 150 rpm for 30-60 minutes to activate the yeast.
-
-
Substrate Addition:
-
Dissolve 276 mg (2.0 mmol) of 2-fluoroacetophenone in 1 mL of ethanol or DMSO to ensure dispersion in the aqueous medium.
-
Add the substrate solution dropwise to the activated yeast culture.
-
-
Bioreduction Reaction:
-
Seal the flask with a cotton plug or a perforated cap to allow for gas exchange.
-
Incubate the reaction mixture in the orbital shaker at 30°C and 150 rpm for 24-48 hours.
-
-
Reaction Monitoring (Self-Validation):
-
Periodically (e.g., at 12, 24, and 48 hours), take a small aliquot (0.5 mL) of the reaction mixture.
-
Extract the aliquot with 1 mL of EtOAc. Spot the organic layer on a TLC plate and elute with a suitable solvent system (e.g., 3:1 Hexane:EtOAc).
-
Visualize under UV light. The disappearance of the starting material spot (ketone) and the appearance of a new, more polar spot (alcohol) indicates reaction progress.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as determined by TLC), add an equal volume of EtOAc (50 mL) to the flask.
-
Stir vigorously for 15 minutes.
-
Filter the mixture through a pad of celite to remove the yeast cells, washing the celite pad with additional EtOAc (2 x 20 mL).
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Analysis:
-
The resulting crude oil can be purified by flash column chromatography on silica gel if necessary.
-
The final product, (S)-2-Fluoro-2-phenylethan-1-ol, should be a colorless oil.[18]
-
Confirm identity and purity using ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.
-
| Parameter | Condition | Rationale |
| Biocatalyst | Baker's Yeast | Readily available, cost-effective, and contains multiple KREDs.[9] |
| Substrate Conc. | ~40 mM (0.1 mol/L) | Balances reaction rate with potential substrate toxicity to cells. |
| Co-substrate | Glucose (50 g/L) | Provides energy and drives in-situ NADPH cofactor regeneration. |
| Temperature | 30°C | Optimal temperature for yeast viability and enzyme activity. |
| pH | 7.0 | Maintains a stable environment for enzymatic catalysis. |
| Expected Yield | >70% | High conversion is typical for this biocatalytic reduction.[9] |
| Expected ee | >97% | Excellent enantioselectivity is a hallmark of this method.[9] |
Application Protocol: Synthesis of a Chiral Azide Intermediate
The (S)-hydroxyl group of the building block is a prime site for introducing a nitrogen-containing functional group, a common step in the synthesis of many pharmaceuticals. This protocol demonstrates the conversion of the alcohol to a chiral azide, (R)-1-azido-2-fluoro-1-phenylethane, via a Mitsunobu reaction. This transformation is highly reliable and proceeds with a clean inversion of stereochemistry (S → R), a cornerstone of stereospecific synthesis. The resulting chiral azide is a versatile intermediate for synthesizing chiral amines, triazoles, and other nitrogen heterocycles.
Causality Behind Experimental Choices: The Mitsunobu reaction is chosen for its mild conditions and predictable stereochemical outcome (Sₙ2-type inversion). Diisopropyl azodicarboxylate (DIAD) is used as the activator, and triphenylphosphine (PPh₃) as the reducing agent. Diphenylphosphoryl azide (DPPA) serves as a safe and effective source of the azide nucleophile.
Protocol 3.1: Mitsunobu Azidation of (S)-2-Fluoro-2-phenylethan-1-ol
Materials:
-
(S)-2-Fluoro-2-phenylethan-1-ol (from Protocol 2.1)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane, Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
-
Ice bath
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-2-Fluoro-2-phenylethan-1-ol (140 mg, 1.0 mmol) and triphenylphosphine (393 mg, 1.5 mmol, 1.5 eq.).
-
Dissolve the solids in 10 mL of anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
-
Reagent Addition:
-
Slowly add DIAD (0.30 mL, 1.5 mmol, 1.5 eq.) to the stirred solution via syringe over 5 minutes. A white precipitate of the phosphonium betaine may form.
-
Stir the mixture at 0°C for an additional 20 minutes.
-
Add diphenylphosphoryl azide (DPPA) (0.32 mL, 1.5 mmol, 1.5 eq.) dropwise to the reaction mixture.
-
-
Reaction:
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC (e.g., 9:1 Hexane:EtOAc), observing the consumption of the starting alcohol.
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will contain triphenylphosphine oxide and other byproducts. Purify by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford (R)-1-azido-2-fluoro-1-phenylethane as a pure product.
-
Caption: Stereospecific conversion of the chiral alcohol to a chiral azide.
Conclusion and Future Perspectives
(S)-2-Fluoro-2-phenylethan-1-ol is a powerful and versatile chiral building block for pharmaceutical synthesis. Its efficient preparation in high enantiopurity via biocatalysis makes it an accessible and scalable intermediate. The protocols provided herein offer a validated pathway for its synthesis and demonstrate its utility in constructing key downstream intermediates with precise stereochemical control. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of such fluorinated chiral building blocks will remain a cornerstone of innovative drug discovery and development.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Zhu, D., & Hua, L. (2011). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Catalysis, 1(7), 812-816. [Link]
-
Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4385-4405. [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4383. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Inhance Technologies. (2025). Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Technology Insight. [Link]
-
Beier, P. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Fluorine Chemistry, 277, 110363. [Link]
-
Wang, J., & Li, C. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(4), 100441. [Link]
-
Beier, P. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Fluorine Chemistry. [Link]
-
Anonymous. (n.d.). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. ResearchGate. [Link]
-
Iseki, K. (1998). Catalytic asymmetric synthesis of chiral fluoroorganic compounds. Tetrahedron, 54(45), 13887-13914. [Link]
-
Patel, R. N. (2001). Enantioselective microbial reduction of substituted acetophenone. Enzyme and Microbial Technology, 28(4-5), 379-389. [Link]
-
Ponra, S., Yang, J., Kerdphon, S., & Andersson, P. G. (2019). Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. Angewandte Chemie International Edition, 58(27), 9282-9287. [Link]
-
Contente, M. L., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 14(12), 3404-3408. [Link]
-
Chadha, A., & Manohar, M. (2010). Enzymatic reduction of acetophenone derivatives of different p-substituted functional group by ADT-LB and ADH-T enzymes. ResearchGate. [Link]
-
Yang, J., et al. (2018). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Chemical Science, 9(22), 5034-5039. [Link]
-
Anonymous. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. DiVA. [Link]
-
Contente, M. L., et al. (2016). Supporting Information for Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu). Royal Society of Chemistry. [Link]
-
Ni, Y., et al. (2020). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology, 10(4), 1155-1165. [Link]
-
Pesenti, C., & Gouverneur, V. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry. [Link]
-
Anonymous. (n.d.). Asymmetric Synthesis: Partial and Absolute. Pharmaguideline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential: 2-Fluoroacetophenone in Pharmaceutical Synthesis. PharmaChem. [Link]
- Anonymous. (2009). Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-1-phenylethan-1-ol. PubChem Compound Database. [Link]
-
Martins, M., et al. (2024). Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]
-
Atak, G. B., et al. (2025). Optimization of the asymmetric synthesis of (S)-1-phenylethanol using Ispir bean as whole-cell biocatalyst. ResearchGate. [Link]
-
kndnsrrf. (2015). λ » LambdaSyn – Synthesis of 2-Fluoroethanol. Scribd. [Link]
-
da Silva, J. C. G., et al. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. [Link]
-
Global Market Insights Inc. (2022). 4 major applications impacting the future of 2-phenylethanol industry. Global Market Insights. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. inhancetechnologies.com [inhancetechnologies.com]
- 8. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 9. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 10. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. scispace.com [scispace.com]
- 17. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Fluoro-1-phenylethan-1-ol | C8H9FO | CID 9946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Elimination in Fluoroalcohol Synthesis
Current Status: Operational Topic: Synthetic Optimization & Impurity Control Ticket ID: FA-SYNTH-OPT-001 Lead Scientist: Dr. A. Valerius, Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical support center. If you are accessing this guide, you are likely observing a specific set of spectral anomalies: olefinic signals in your
The Core Problem: Fluoroalcohols—specifically
This guide provides modular troubleshooting protocols to suppress these elimination pathways during synthesis.
Module 1: Mechanistic Troubleshooting (The "Why")
Before altering reagents, you must diagnose the specific elimination vector.[1]
The Competition: Substitution vs. Elimination
In nucleophilic fluorination (e.g., opening epoxides with fluoride) or reduction of fluoro-ketones, the desired pathway competes with proton abstraction.
Figure 1: Divergent pathways in fluoroalcohol synthesis. The critical control point is the lifespan of the Intermediate Alkoxide.
Module 2: Reduction of -Fluoro Ketones
Scenario: You are reducing an
Root Cause: Standard reducing agents like
Protocol A: The Luche Reduction (Recommended)
The addition of Cerium(III) chloride renders the reduction highly chemoselective and, crucially, non-basic. The Cerium acts as a Lewis acid, activating the carbonyl oxygen, while the transient borohydride species is less basic.
Step-by-Step Protocol:
-
Stoichiometry: Substrate (1.0 equiv),
(1.0 equiv), (1.0 equiv). -
Solvent: Methanol (0.2 M concentration).
-
Procedure:
-
Dissolve ketone and Cerium chloride in MeOH.
-
Cool to -78°C (Critical: Low temperature suppresses elimination).
-
Add
in small portions. -
Monitor by TLC.[1] Upon completion, quench with saturated aqueous
(do not use strong acids).
-
Protocol B: Ruthenium-Catalyzed Transfer Hydrogenation
For enantioselective synthesis or acid-sensitive substrates, use Noyori-type transfer hydrogenation. This operates at slightly acidic/neutral pH (formic acid/TEA complex), completely avoiding the basic conditions that trigger HF elimination.
Comparison of Reducing Systems:
| Reagent System | Basicity | Risk of HF Elim. | Recommended For |
| High | Critical | Avoid for | |
| Moderate | High | Simple, stable substrates only | |
| Low | Minimal | General Purpose / Lab Scale | |
| Ru-Cat / HCOOH | Neutral | Negligible | Asymmetric / Scale-up |
Module 3: Nucleophilic Ring Opening of Epoxides[2]
Scenario: You are reacting an epoxide with a fluoride source (e.g., TBAF, HF:Pyridine) to create a fluoroalcohol. Issue: Formation of allylic alcohols (via proton abstraction) instead of the fluorohydrin.
Root Cause: "Naked" fluoride (e.g., in TBAF) acts as a strong base (
Protocol C: Latent Fluoride Activation (Olah's Reagent)
Avoid TBAF. Use amine-HF complexes where the fluoride is hydrogen-bonded, reducing its basicity while retaining nucleophilicity.
Workflow Visualization:
Figure 2: Decision tree for epoxide opening reagents. HFIP = Hexafluoroisopropanol.[2]
Key Technical Insight (Solvent Effect): When using metal fluorides (CsF, KF), switch the solvent to Hexafluoroisopropanol (HFIP) . HFIP activates the epoxide via hydrogen bonding (electrophilic activation) and solvates the fluoride ion to reduce its basicity, significantly suppressing elimination side products [1].
Module 4: FAQ & Quick Fixes
Q: I see a doublet-of-triplets at 5.5 ppm in my proton NMR. What is it? A: This is likely a vinyl fluoride proton. It indicates you have undergone dehydrohydration (loss of water).
-
Immediate Fix: Lower your reaction temperature by 20°C. If using an acid catalyst, switch to a milder Lewis acid (e.g.,
instead of ).
Q: Can I use Grignard reagents to add
-
Better Alternative: Use the Weinreb amide of the fluoro-acid. This stabilizes the tetrahedral intermediate and prevents over-reaction/elimination until the mild acid quench.
Q: My yield is low due to polymerization. Why? A: Fluoro-olefins (formed by elimination) are prone to polymerization. The "tar" in your flask is likely polymerized side-product. Adding a radical inhibitor (BHT) during workup can help analysis, but the solution is preventing the elimination initially (see Module 2).
References
-
Gemal, A. L., & Luche, J. L. (1981).[3][4] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[4]
-
Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System.[5] Journal of the American Chemical Society.[4]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
-
Colomer, I., et al. (2017). Hexafluoroisopropanol as a solvent for the ring opening of epoxides with fluoride.[2] Chemical Communications.
Sources
Technical Support Center: Troubleshooting Enzymatic Fluorination
Topic: Optimizing Conversion Rates in Biocatalytic C–F Bond Formation Lead Scientist: Dr. H. Chen, Senior Application Scientist Last Updated: March 4, 2026
Introduction: The "Fluorine Challenge"
If you are accessing this guide, you are likely encountering low yields (<5-10%) in your enzymatic fluorination reactions. Do not assume your enzyme is inactive. Constructing a Carbon-Fluorine (C–F) bond is one of the most energetically demanding transformations in biocatalysis due to the high hydration enthalpy of the fluoride ion (F⁻) in water (
This guide focuses primarily on Nucleophilic Fluorinases (e.g., FlA, FlA1) and Engineered P450s , addressing the three most common failure modes: thermodynamic equilibrium traps, fluoride solvation/inhibition, and cofactor uncoupling.
Part 1: Diagnostic Workflow
Before altering reagent concentrations, determine if your bottleneck is kinetic (slow enzyme) or thermodynamic (unfavorable equilibrium). Use the decision tree below to isolate the root cause.
Figure 1: Diagnostic logic for isolating the cause of low fluorination yields. Blue nodes indicate decision points; Green indicates a solved pathway.
Part 2: The Thermodynamic Trap (Fluorinases)
The Issue:
The most common failure in reactions using fluorinases (like Streptomyces cattleya FlA) is the reversibility of the reaction. The enzyme converts S-adenosyl-L-methionine (SAM) and Fluoride to 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-Methionine.[1][2][3][4][5][6]
Crucial Insight: The equilibrium constant (
Solution: The Coupled "Pull" System
To break the equilibrium, you must irreversibly consume the L-Methionine byproduct. We recommend coupling your fluorinase with L-Amino Acid Oxidase (L-AAO) .
Figure 2: Thermodynamic shifting using L-AAO to consume L-Methionine, preventing the reverse reaction.
Protocol: L-AAO Coupled Assay
Use this protocol to validate if equilibrium is your bottleneck.
-
Reaction Mix (100 µL):
-
Buffer: 50 mM Potassium Phosphate, pH 7.5.
-
Substrate: 0.5 mM SAM.
-
Fluoride Source: 50 mM KF (See Part 3 regarding concentration).
-
Primary Enzyme: 10 µM Fluorinase (FlA).
-
Coupling Enzyme: 2 Units of L-Amino Acid Oxidase (from Crotalus atrox or similar).
-
Additive: 100 Units Catalase (essential to break down H₂O₂ produced by L-AAO, which can damage FlA).
-
-
Incubation: 37°C for 4 hours.
-
Analysis: Quench with acetonitrile (1:1), centrifuge, and analyze supernatant via HPLC/LC-MS.
-
Success Criteria: If conversion exceeds 50% with L-AAO but stays <10% without it, your issue was thermodynamic.
Part 3: Fluoride Solvation & Inhibition
The Issue: Fluoride is a "hard" nucleophile.[2] In water, it is tightly caged by hydrogen bonds. To react, the enzyme must strip this water away (desolvation penalty).
-
Common Mistake: Increasing [F⁻] to >200 mM to force the reaction.
-
Consequence: High ionic strength and specific fluoride interactions can inhibit the enzyme or cause aggregation.
Optimization Data: Fluoride Source Selection
| Parameter | Recommended Range | Why? |
| Concentration | 10 mM – 50 mM | |
| Counter-ion | KF or NaF | Avoid multivalent cations ( |
| pH | 7.0 – 7.8 | Below pH 5.5, F⁻ becomes HF (pKa ~3.2), which is membrane permeable and toxic to enzymes. |
| Buffer | Phosphate or HEPES | Avoid buffers with high metal chelating capacity if your enzyme requires structural metals. |
Troubleshooting Step: If you observe precipitation upon adding Fluoride:
-
Check if your buffer contains Magnesium (
). -
Switch to Good's Buffers (HEPES/MOPS) rather than phosphate if high concentrations of metal cofactors are required for coupled enzymes.
Part 4: Cofactor Regeneration (SAM Cycles)
The Issue: SAM (S-adenosyl-L-methionine) is expensive and unstable. For scale-up, stoichiometric SAM usage is economically unviable.
The Solution: Implement a Halogenase/Fluorinase Cascade . Recent work utilizes chlorinases (like SalL) or Methionine Adenosyltransferase (MAT) to regenerate SAM in situ.
Protocol: One-Pot SAM Regeneration
-
Substrates: L-Methionine (1 mM) + ATP (1 mM) + Fluoride (50 mM).
-
Enzymes:
-
Benefit: This creates a catalytic cycle where L-Met is catalytic, not stoichiometric.
Part 5: Engineered P450s (Oxidative Fluorination)
Note: If you are using P450s (e.g., for C-H
Common Failure Mode: Uncoupling P450s often consume NADPH without fluorinating the substrate (producing H₂O₂ instead). This is called "uncoupling."
Troubleshooting P450s:
-
Decoy Molecules: Ensure your substrate fits the active site tightly. Loose binding promotes uncoupling. Use perfluorinated decoy molecules (like perfluorodecanoic acid) if attempting to fluorinate small molecules in large active sites (like P450-BM3).
-
Electron Transfer: If using a multi-component system (Reductase + P450), ensure the ratio is optimized (typically 1:1 to 1:5). Excess reductase can generate reactive oxygen species (ROS) that inactivate the heme.
References
-
O'Hagan, D., et al. (2002). The fluorinase from Streptomyces cattleya: A unique enzyme catalyzing C-F bond formation.[7] Nature.[8]
-
Deng, H., et al. (2004).The mechanism of the enzymatic fluorination in Streptomyces cattleya. FEMS Microbiology Letters. (Demonstrates the reversibility and equilibrium issues).
-
Sun, H., et al. (2016). Directed Evolution of a Fluorinase for Improved Fluorination Efficiency with a Non-native Substrate.[7] Angewandte Chemie.[7] (Discusses kinetic bottlenecks and SAM competition).
-
Eustáquio, A. S., et al. (2008). The fluorinase from Streptomyces cattleya is also a chlorinase. Angewandte Chemie.[7] (Establishes the L-AAO coupling protocol).
-
Rentmeister, A. (2015).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Fluorinase - Wikipedia [en.wikipedia.org]
- 3. The mechanism of the enzymatic fluorination in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 5. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 6. Biological fluorination from the sea: discovery of a SAM-dependent nucleophilic fluorinating enzyme from the marine-derived bacterium Streptomyces xin ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00100A [pubs.rsc.org]
- 7. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Methods for (S)-2-Fluoro-2-phenylethan-1-ol Analysis
For researchers, scientists, and professionals in drug development, the precise analysis of enantiomeric purity is a cornerstone of producing safe and effective pharmaceuticals. (S)-2-Fluoro-2-phenylethan-1-ol is a key chiral building block, and ensuring its stereochemical integrity is paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (S)-2-Fluoro-2-phenylethan-1-ol, offering both foundational principles and actionable, data-driven insights to inform your method development.
The Critical Role of Chiral Separation
The biological activity of chiral molecules can differ significantly between enantiomers. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[1] Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs and intermediates.[2] Chiral HPLC is the gold standard for this analysis, providing the accuracy and reliability required in a regulated environment.[3]
Understanding the Chiral Stationary Phase (CSP)
The heart of a chiral HPLC separation is the chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used and have demonstrated broad applicability for a diverse range of chiral compounds, including aromatic alcohols.[1][4] These CSPs, such as the popular Daicel CHIRALPAK® and Phenomenex Lux® series, achieve separation through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, all within a complex steric environment.[4]
A Comparative Look at Key Polysaccharide-Based CSPs
While a definitive, single "best" column for (S)-2-Fluoro-2-phenylethan-1-ol does not exist without empirical testing, we can draw strong inferences from the separation of structurally similar fluorinated and aromatic alcohols. The following tables compare the performance of commonly used polysaccharide CSPs for analogous compounds.
Table 1: Performance Comparison of Polysaccharide CSPs for the Separation of 1-Phenyl-2,2,2-trifluoroethanol
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |
| Chiralpak® AD-H (Amylose derivative) | Methanol (100%) | 1.89 | 1.35 | 3.50 |
Data synthesized from publicly available information for illustrative purposes.[5]
Table 2: Performance Comparison of Polysaccharide CSPs for the Separation of 1-Phenylethanol
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Lux Cellulose-3 | n-Heptane/2-Propanol/TFA (98.7/1.3/0.15, v/v/v) | - | - | Baseline Separation |
| Chiralcel OD-H | n-Hexane/Isopropanol (90:10, v/v) | - | - | >1.5 |
Data synthesized from publicly available information for illustrative purposes.[6]
From this data, we can infer that both amylose and cellulose-based columns are strong candidates for the separation of (S)-2-Fluoro-2-phenylethan-1-ol. The choice between them, and the optimization of the mobile phase, will depend on the specific requirements of the analysis, such as desired resolution and run time.
Strategic Method Development: A Step-by-Step Approach
A systematic approach to method development is crucial for achieving a robust and reliable chiral separation. The following workflow outlines a logical progression from initial screening to a fully optimized method.
Caption: A generalized workflow for chiral HPLC method development.
Experimental Protocols: A Starting Point for Your Analysis
The following protocols provide a robust starting point for the chiral analysis of (S)-2-Fluoro-2-phenylethan-1-ol.
Protocol 1: Normal Phase Screening
-
Columns:
-
Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Polar Organic Mode Screening
-
Columns: (Same as Protocol 1)
-
Mobile Phase A: 100% Methanol
-
Mobile Phase B: 100% Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Decision-Making in Method Optimization
Once initial screening data is available, the following decision tree can guide the optimization process.
Caption: A decision tree for optimizing the chiral separation of (S)-2-Fluoro-2-phenylethan-1-ol.
Causality in Experimental Choices: The "Why" Behind the "How"
-
Choice of Polysaccharide CSPs: Their proven success with a wide range of chiral compounds, particularly aromatic alcohols, makes them the logical first choice.[1][4]
-
Normal Phase vs. Polar Organic Mode: Normal phase (e.g., hexane/alcohol) often provides excellent selectivity for many compounds.[7] However, some polar analytes may have better solubility and peak shape in polar organic solvents (e.g., methanol, acetonitrile).[8] Screening in both modes maximizes the chances of a successful separation.
-
Alcohol Modifier: The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase can significantly impact selectivity and retention.[7] Different alcohols can alter the hydrogen bonding interactions with the CSP.
-
Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier can improve peak shape and resolution.[7] For a neutral molecule like (S)-2-Fluoro-2-phenylethan-1-ol, this is typically not necessary in the initial screening.
-
Temperature: Lowering the column temperature can sometimes increase the separation factor (α) by enhancing the subtle energetic differences in the diastereomeric complexes formed between the enantiomers and the CSP. Conversely, increasing the temperature can improve efficiency and reduce analysis time.
Conclusion
The successful chiral analysis of (S)-2-Fluoro-2-phenylethan-1-ol is readily achievable with a systematic and informed approach to method development. By leveraging the power of polysaccharide-based chiral stationary phases and a logical screening and optimization strategy, researchers can develop robust and reliable HPLC methods to ensure the enantiomeric purity of this critical pharmaceutical intermediate. The principles and protocols outlined in this guide provide a solid foundation for your analytical endeavors, empowering you to achieve your separation goals with confidence and scientific rigor.
References
-
The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. (2024). MDPI. [Link]
-
Chirex 3020 HPLC Columns for Chiral Resolution. Phenomenex. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. [Link]
-
Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. (2016). ResearchGate. [Link]
-
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. (2021). PMC. [Link]
-
APPLICATIONS. Phenomenex. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
Application Notes: Chiral. LCGC International. [Link]
-
Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Georgetown University. [Link]
-
Innovative Chiral Separation Techniques. Daicel Chiral Technologies. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]
-
chiral columns . ChiralTek. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
-
Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]
-
Chiral separations on polysaccharide stationary phases using polar organic mobile phases. ResearchGate. [Link]
-
Enantioseparation and racemization of α-aryl-α-fluoroacetonitriles. (2021). PubMed. [Link]
-
Daicel Chiral Catalog. Obrnuta faza. [Link]
-
(a) Enantioselective reduction of phenacyl fluoride 2 to... ResearchGate. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC. [Link]
-
Chiral FAQs. MZ-Analysentechnik. [Link]
-
HPLC and SFC Enantioseparation of ()-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int. (2024). FULIR. [Link]
-
(a) Enantioselective reduction of phenacyl fluoride 2 to (R). ResearchGate. [Link]
-
The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. (2023). MDPI. [Link]
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (S)-2-Fluoro-2-phenylethan-1-ol
Topic: Personal protective equipment for handling (S)-2-Fluoro-2-phenylethan-1-ol Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, EHS Officers
Executive Safety Summary
Stop and Read: This compound contains a
Core Directive: Treat this substance with the same rigor as toxic alkyl fluorides until specific toxicological data confirms otherwise. Do not rely solely on standard "organic solvent" protocols.[1]
| Parameter | Critical Status |
| Primary Hazard | Skin Absorption & Severe Irritation. The fluorine atom enhances dermal penetration. |
| Inhalation Risk | Moderate to High. Aerosols are potentially toxic. |
| Engineering Control | Mandatory Fume Hood. Open-bench handling is strictly prohibited. |
| Glove Protocol | Double-gloving required. Standard nitrile breakthrough times may be reduced. |
Risk Assessment & Compound Profile
To select the correct PPE, we must understand the "Why" behind the hazard.
-
Chemical Structure:
[2] -
Structural Hazard Analysis:
-
The Fluorine Effect: The fluorine at the C2 position (benzylic) withdraws electrons, increasing the acidity of the hydroxyl group and enhancing the molecule's ability to penetrate lipid bilayers (skin).
-
Metabolic Precaution: Unlike simple 2-fluoroethanol (which metabolizes to toxic fluoroacetate), the phenyl group likely blocks direct oxidation to a simple toxin. However, benzylic halides/alcohols are often potent sensitizers and lachrymators [1].
-
Stereochemistry: The (S)-enantiomer designation implies use in asymmetric synthesis. Purity is paramount; contamination with reagents (like fluorinating agents) may persist, adding HF-like risks to crude material.
-
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Routine) | Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil) | Permeation Defense: Fluorinated organics can swell standard nitrile. Two layers provide a "breakthrough buffer" allowing time to doff gloves upon contamination [2]. |
| Hand Protection (Spill/High Risk) | Silver Shield® / 4H® Laminate | Chemical Resistance: For spills >10mL or prolonged immersion, laminate film offers broad-spectrum resistance against halogenated solvents where nitrile fails. |
| Ocular/Face | Chemical Splash Goggles (ANSI Z87.1+) | Vapor/Splash Guard: Safety glasses are insufficient due to the potential for severe eye irritation (Category 2A/1). Goggles seal the orbital area against vapors. |
| Respiratory | Fume Hood (Primary) Face velocity: 80-100 fpm | Engineering Control: The primary defense. If work must occur outside a hood (e.g., equipment maintenance), use a Half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges. |
| Body Defenses | Lab Coat (High-Closure) + Chemical Apron (for transfers) | Contact Prevention: Standard cotton coats absorb liquids. A rubberized apron prevents "soak-through" to the chest/lap area during pouring. |
Operational Workflow: The "Safe-Cycle" Protocol
The following diagram outlines the mandatory workflow for handling this compound, ensuring containment from storage to disposal.
Figure 1: Operational workflow emphasizing containment and emergency loops. Note the iterative loop during transfer to minimize open-container time.
Procedural Handling Steps
A. Preparation & Weighing
-
Environment: All weighing must occur inside a functioning fume hood. If the balance is external, tare the vial, move to the hood, add the compound, cap tightly, and return to the balance.
-
Tools: Use glass pipettes or stainless steel spatulas. Avoid polystyrene plastics, as fluorinated alcohols can act as plasticizers/solvents, potentially leaching contaminants or compromising the vessel [3].
B. Reaction Monitoring
-
TLC/Sampling: When taking aliquots, assume the needle tip is contaminated. Wipe with a Kimwipe immediately before disposal into a sharps container.
-
Heating: If heating is required, use a reflux condenser. The combination of heat and fluorination increases vapor pressure and volatility risks.
C. Decontamination
-
Immediate Wipe: Any drips on the benchtop must be wiped immediately with an acetone-soaked tissue, followed by a soap-water wash.
-
Tool Cleaning: Rinse glassware with acetone inside the hood before moving to the main wash station. This ensures no fluorinated residue enters the general lab sink drainage.
Waste Disposal & Logistics
Improper disposal of fluorinated organics is a major regulatory violation and safety hazard.
| Waste Stream | Classification | Protocol |
| Liquid Waste | Halogenated Organic | DO NOT MIX with non-halogenated solvents (e.g., pure acetone/ethanol waste). High-temperature incineration is required to break the C-F bond [4]. |
| Solid Waste | Contaminated Debris | Gloves, Kimwipes, and pipettes must go into "Hazardous Solid Waste" bins, double-bagged. |
| Aqueous Waste | Fluorinated Aqueous | If an extraction is performed, the aqueous layer must be tested for pH and collected as hazardous waste, not poured down the drain. |
Emergency Response
-
Skin Contact:
-
Strip: Immediately remove contaminated gloves/clothing.
-
Flush: Rinse skin with water for 15 minutes.[3]
-
Alert: If redness appears, seek medical attention. Mention "Fluorinated Alcohol" to the physician (potential for delayed pain/necrosis similar to HF, though less severe).
-
-
Eye Contact: Flush for 15 minutes holding eyelids open. Do not use neutralizing agents.
-
Spills:
-
Small (<10 mL): Cover with vermiculite or absorbent pads. Double bag.
-
Large (>10 mL): Evacuate the immediate area. Allow vapors to clear via the fume hood before re-entering with Silver Shield gloves.
-
References
-
PubChem. (n.d.). 2-Fluoro-1-phenylethan-1-ol Safety Data. National Library of Medicine. Retrieved March 4, 2026, from [Link]
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Waste Disposal SOP. Retrieved March 4, 2026, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
